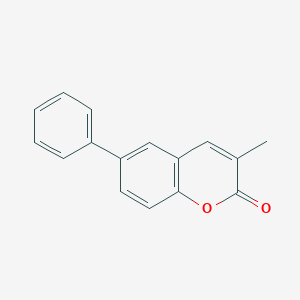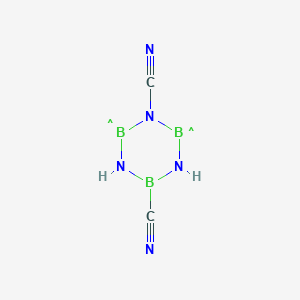![molecular formula C18H17N3O B12605053 [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile CAS No. 918343-21-2](/img/structure/B12605053.png)
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile: is a chemical compound with the molecular formula C₁₈H₁₇N₃O This compound is known for its unique structure, which includes a pyridine ring substituted with a tert-butylphenoxy group and a propanedinitrile moiety
Métodos De Preparación
The synthesis of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with a suitable halogenating agent to form tert-butylphenyl halide.
Coupling with pyridine: The tert-butylphenyl halide is then reacted with a pyridine derivative under conditions that facilitate nucleophilic substitution, forming the desired pyridine ring with the tert-butylphenoxy group.
Introduction of the propanedinitrile moiety: The final step involves the reaction of the intermediate compound with a suitable nitrile source, such as malononitrile, under basic conditions to introduce the propanedinitrile group.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, where nucleophiles can replace existing substituents.
Hydrolysis: Under acidic or basic conditions, the nitrile groups can be hydrolyzed to form carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mecanismo De Acción
The mechanism of action of [2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
[2-(2-tert-Butylphenoxy)pyridin-3-yl]propanedinitrile can be compared with other similar compounds, such as:
[2-(2-tert-Butylphenoxy)pyridin-3-yl]methanedinitrile: This compound has a similar structure but with a methanedinitrile group instead of a propanedinitrile group.
[2-(2-tert-Butylphenoxy)pyridin-3-yl]ethanedinitrile: This compound has an ethanedinitrile group, differing by one carbon atom from the propanedinitrile group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .
Propiedades
Número CAS |
918343-21-2 |
|---|---|
Fórmula molecular |
C18H17N3O |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
2-[2-(2-tert-butylphenoxy)pyridin-3-yl]propanedinitrile |
InChI |
InChI=1S/C18H17N3O/c1-18(2,3)15-8-4-5-9-16(15)22-17-14(7-6-10-21-17)13(11-19)12-20/h4-10,13H,1-3H3 |
Clave InChI |
FFUGOQMBGYSLRL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Bis(5-bromo-3-dodecylthiophen-2-YL)thieno[3,4-B]pyrazine](/img/structure/B12604970.png)
![4-[2-(2-Fluoro-4-nitrophenoxy)ethyl]thiomorpholine](/img/structure/B12604977.png)
![5-[(3,4-Dipropoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12604980.png)
![N,N-Dimethyl-2-[6-(naphthalen-2-yl)-1H-indol-1-yl]ethan-1-amine](/img/structure/B12605002.png)

![1-(3,4-Dimethoxyphenyl)-2-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12605019.png)
![1-Methyl-1-[(naphthalen-2-yl)methyl]-1,2-dihydro-4,4'-bipyridin-1-ium dichloride](/img/structure/B12605021.png)

![1-(4-Fluorophenyl)-3-[1'-(pyridin-2-yl)[4,4'-bipiperidin]-1-yl]propan-1-one](/img/structure/B12605025.png)
![4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12605028.png)
![4-[3-(4-tert-Butylphenyl)-2-methylpropyl]piperidine](/img/structure/B12605029.png)

![Ethyl [2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12605044.png)

